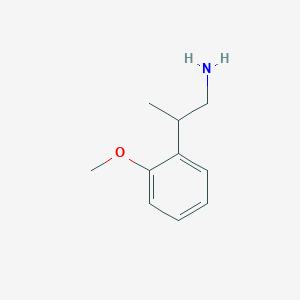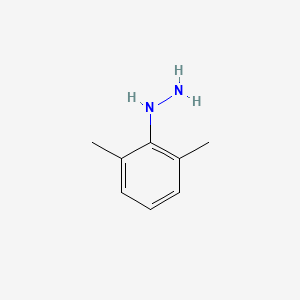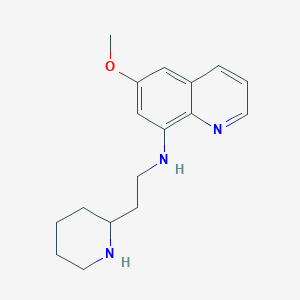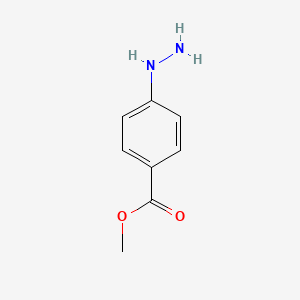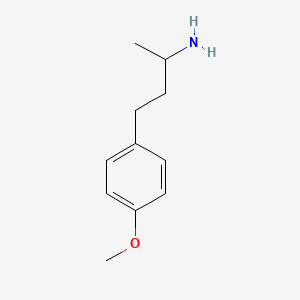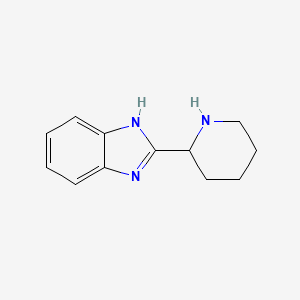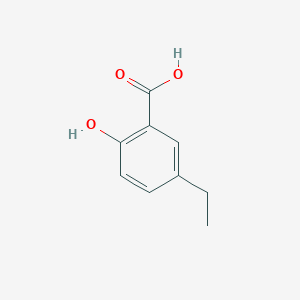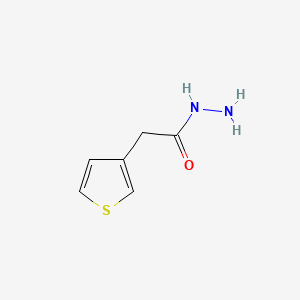
2-(Thiophen-3-yl)acetohydrazide
Vue d'ensemble
Description
2-(Thiophen-3-yl)acetohydrazide is a chemical compound with the CAS Number: 175276-94-5 . It has a molecular weight of 156.21 and its IUPAC name is 2-(3-thienyl)acetohydrazide . It is a powder with a melting point of 83-84°C .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in recent years . For instance, a study reported the synthesis of a novel series of pyrazole, bipyridine, N-amide derivatives, and Schiff bases using 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide as a starting material .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The compound has a molecular formula of C6H8N2OS .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 83-84°C . It has a molecular weight of 156.21 and its IUPAC name is 2-(3-thienyl)acetohydrazide .Applications De Recherche Scientifique
Antimicrobial and Antibacterial Applications
- 2-(Thiophen-3-yl)acetohydrazide derivatives have demonstrated significant antimicrobial and antibacterial properties. The compounds have been synthesized and evaluated for their effectiveness against various bacterial species, including S. pyogenes, P. aeruginosa, and S. aureus. Some derivatives also exhibited notable antibacterial activity against Staphylococcus aureus, Bacillus cereus, and Mycobacterium smegmatis, showing their potential in developing new antimicrobial agents (Pitucha et al., 2010; Unver et al., 2014; Wujec et al., 2004).
Anticancer Properties
- Several studies have explored the anticancer potential of this compound derivatives. These compounds have been tested against various cancer cell lines, including breast cancer (MCF7), and have shown promising results. Some derivatives exhibited better activity than standard drugs like Doxorubicin, highlighting their potential in cancer treatment (Hossa F. Al Shareef, 2020; Al-Said et al., 2011).
Structural and Molecular Analysis
- Research has also been conducted on the crystal and molecular structures of this compound derivatives. These studies provide detailed insights into the conformations, intramolecular hydrogen bonding, and spectroscopic characteristics of these compounds, contributing to a better understanding of their chemical properties and potential applications (Quoc et al., 2019; Atalay et al., 2019).
Anti-inflammatory and Analgesic Activities
- Some derivatives of this compound have been investigated for their anti-inflammatory and analgesic activities. These compounds have shown remarkable reduction in inflammation and have exhibited good analgesic properties, indicating their potential use in treating pain and inflammation (V.V.Patil & P.J.Chaudhari, 2014).
Antidepressant Activity
- Derivatives of this compound have also been synthesized and evaluated for their potential antidepressant activity. These studies involved preclinical evaluation, including in silico toxicity predictions and behavioral investigations, revealing that certain scaffolds with a carbothioamide tail unit might be therapeutically useful as potential antidepressant medications (Mathew et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-thiophen-3-ylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c7-8-6(9)3-5-1-2-10-4-5/h1-2,4H,3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMRDHMMFCGQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332839 | |
| Record name | 2-(Thiophen-3-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-94-5 | |
| Record name | 3-Thiopheneacetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Thiophen-3-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-3-yl)acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the recent applications of 2-(thiophen-3-yl)acetohydrazide in chemical synthesis?
A1: Recent research has demonstrated the utility of this compound as a precursor for synthesizing various heterocyclic compounds. For instance, it has been successfully employed in the microwave-assisted synthesis of 3-aryl-5-(thiophen-3-ylmethyl)-1H-1,2,4-triazoles []. These triazole derivatives were achieved by reacting this compound with various aromatic nitriles. This method offers a rapid and efficient route to access a library of triazole compounds, which are recognized for their diverse biological activities. Furthermore, this compound acts as a key starting material for synthesizing polythiophenes containing hydrazone groups []. These polymers, generated through chemical oxidative coupling polymerization with acetophenone derivatives, exhibit interesting fluorescent properties.
Q2: How does the structure of derivatives synthesized from this compound influence their properties?
A2: The structure of derivatives synthesized from this compound significantly impacts their properties. For example, introducing substituents onto the phenyl ring of N′-(1-(phenylethylidene)-2-(thiophen-3-yl)acetohydrazides affects their crystal structures []. Specifically, the presence of –OH and –OCH3 at the para-position of the phenyl ring leads to distinct molecular packing arrangements in the solid state. This structural insight is crucial for understanding the physicochemical properties of these compounds and can guide further modifications to optimize their desired characteristics.
Q3: What biological activities have been investigated for compounds derived from this compound?
A3: Researchers have explored the biological activities of several compounds derived from this compound. Notably, 3-aryl-5-(thiophen-3-ylmethyl)-1H-1,2,4-triazole derivatives have shown promising anti-inflammatory and analgesic properties in preclinical studies []. These findings highlight the potential of this compound as a scaffold for developing novel therapeutic agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


